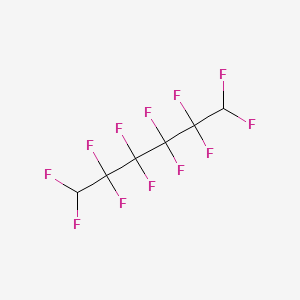

1H,6H-Perfluorohexane

Descripción general

Descripción

1H,6H-Perfluorohexane is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H,6H-Perfluorohexane can be synthesized through multiple synthetic routes. One common method involves the fluorination of hexane using elemental fluorine or fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1H,6H-Perfluorohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing one or more fluorine atoms with other functional groups.

Reduction Reactions: Reduction of this compound can be achieved using strong reducing agents, although this is less common due to the stability of the compound.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or lithium aluminum hydride can be used under anhydrous conditions.

Reduction Reactions: Strong reducing agents like lithium aluminum hydride are employed under controlled conditions to achieve reduction.

Major Products Formed:

Substitution Reactions: The major products are typically fluorinated derivatives with different functional groups.

Reduction Reactions: The products are partially or fully reduced fluorinated hydrocarbons.

Aplicaciones Científicas De Investigación

Industrial Applications

1H-PFHx is primarily utilized as a non-reactive processing aid in industrial applications. Its chemical stability and low reactivity make it suitable for use in environments where traditional solvents may pose risks of reaction or degradation.

Ethylene Oligomerization

Recent studies have demonstrated that 1H-PFHx significantly enhances the performance of catalysts used in ethylene tri- and tetramerization processes. In a study published in 2023, researchers found that incorporating 1H-PFHx into a silicon-bridged/N,P ligand/Cr(III) catalyst system improved the activity from g·(mol Cr·h)⁻¹ to as high as g·(mol Cr·h)⁻¹ at elevated temperatures (90°C) . This enhancement is attributed to the solvent's ability to increase the solubility of chromium species and facilitate their interaction with the cocatalyst.

Environmental Applications

1H-PFHx's environmental impact and persistence have been subjects of evaluation due to its classification as a PFAS. The compound is not readily biodegradable and has a long atmospheric half-life of approximately 31 years .

Risk Assessment and Regulatory Frameworks

The UK Environment Agency has conducted environmental risk assessments for 1H-PFHx, focusing on its potential hazards and regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). The findings indicate that while 1H-PFHx does not meet criteria for being persistent, bioaccumulative, or toxic (PBT), it remains a compound of concern due to its long-term environmental effects .

Materials Science Applications

In materials science, 1H-PFHx is explored for its interactions with polymers and other fluorinated compounds.

Fluorinated Polymer Interfaces

Research has indicated that fluorinated end-groups in polymers can create favorable interfaces with solvents like 1H-PFHx. This interaction enhances solubility and processing characteristics in organic solutions, particularly in systems involving polylactide .

Case Study 1: Ethylene Oligomerization Efficiency

In a controlled laboratory setting, the addition of 1H-PFHx to an ethylene oligomerization catalyst resulted in a marked increase in product yield and selectivity towards desired oligomers such as 1-hexene and 1-octene. The study utilized nuclear magnetic resonance (NMR) spectroscopy to analyze reaction pathways, confirming the solvent's role in modifying catalytic behavior .

| Modifier | Initial Activity (g·(mol Cr·h)⁻¹) | Enhanced Activity (g·(mol Cr·h)⁻¹) |

|---|---|---|

| No Modifier | ||

| 1H-PFHx |

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by the UK Environment Agency highlighted the persistence of 1H-PFHx in various matrices. The report emphasized the need for improved data on its degradation rates and potential ecological impacts due to its long atmospheric half-life .

Mecanismo De Acción

The mechanism of action of 1H,6H-Perfluorohexane is primarily related to its chemical stability and inertness. The strong carbon-fluorine bonds make it resistant to degradation and reactive processes. In biological systems, it interacts minimally with cellular components, making it useful as a reference compound in studies of fluorinated substances.

Comparación Con Compuestos Similares

1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: This compound has similar fluorination but includes bromine atoms, affecting its reactivity and applications.

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Another highly fluorinated compound with an additional fluorine atom, used in similar applications.

Uniqueness: 1H,6H-Perfluorohexane is unique due to its specific fluorination pattern, providing a balance of stability and reactivity that is valuable in both research and industrial applications.

Actividad Biológica

1H,6H-Perfluorohexane (also known as 1H-PFHx) is a member of the perfluoroalkyl substances (PFAS) family, characterized by its unique chemical structure that imparts distinct properties and biological interactions. This article explores the biological activity of 1H-PFHx, emphasizing its effects on cellular processes, potential toxicity, and environmental implications.

1H-PFHx is a fully fluorinated hydrocarbon with the formula C6F14. Its chemical structure contributes to its stability and resistance to degradation, making it persistent in the environment. The compound is used primarily as an industrial processing aid and has been studied for its impact on biological systems.

Cellular Impact

Recent studies have indicated that 1H-PFHx can influence various biological processes. For instance, research involving zebrafish embryos has shown that exposure to PFAS compounds can lead to significant disruptions in gene expression related to critical cellular functions. Specifically, at environmentally relevant concentrations, PFAS exposure was linked to alterations in DNA replication and cell cycle pathways, suggesting potential impacts on cell division and development .

| Concentration (µM) | Differentially Expressed Genes | Pathways Affected |

|---|---|---|

| 0.0025 | 27 | DNA replication |

| 25 | 2,462 | Cell cycle, retinol metabolism |

Immunotoxicity

The immunotoxic effects of PFAS have been a focal point in recent research. A study evaluating various PFAS revealed that 1H-PFHx exhibited bioactivity similar to known immunosuppressants at certain concentrations. This suggests that exposure could potentially impair immune responses, which is critical for understanding the health risks associated with PFAS exposure .

Developmental Toxicity

Developmental studies have highlighted that PFAS can affect early life stages significantly. For example, transcriptomic analyses indicated that exposure to PFAS during critical developmental windows could lead to long-term health implications, including altered brain development and increased susceptibility to diseases later in life .

Zebrafish Model

A prominent case study involved exposing zebrafish embryos to varying concentrations of PFHxS (a related compound) and observing behavioral changes. The findings indicated that even low concentrations could disrupt circadian rhythms and sensorimotor behaviors . This highlights the potential for similar effects from 1H-PFHx.

Human Health Correlations

Epidemiological studies have correlated PFAS exposure with various health outcomes in humans, including decreased fertility rates and immune dysfunctions. These findings underscore the need for further investigations into how compounds like 1H-PFHx interact with biological systems at both cellular and organismal levels .

Environmental Impact

The persistence of 1H-PFHx in the environment raises concerns regarding its bioaccumulation potential in aquatic organisms. Studies have demonstrated that PFAS compounds tend to accumulate in the food chain, leading to higher concentrations in top predators .

| Organism | Bioconcentration Factor (BCF) |

|---|---|

| Fish | Varies based on species |

| Invertebrates | Higher BCF observed |

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing the purity and isomer composition of perfluorohexane in experimental settings?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for identifying linear (n-perfluorohexane) vs. branched isomers. For example, GC-MS can resolve retention time differences between isomers, while ¹⁹F NMR provides structural confirmation via fluorine chemical shifts . High-purity standards (e.g., FC-72, a mixed isomer sample) should be used for calibration .

Q. How are the thermophysical properties of perfluorohexane (e.g., boiling point, density, viscosity) experimentally determined for heat transfer applications?

- Methodological Answer : Boiling point (57°C) and density (1.672 g/mL) are measured using calibrated distillation setups and pycnometry, respectively. Viscosity (0.66 cP) is quantified via capillary viscometers under controlled temperature . These properties are critical for designing natural circulation loops (NCLs) in thermal management systems .

Q. What toxicity assessment protocols are recommended for perfluorohexane in biological studies?

- Methodological Answer : Acute toxicity in vitro can be evaluated using lipopolysaccharide (LPS)-stimulated mononuclear blood cells (MBCs) or alveolar macrophages (AMs), measuring cytokine secretion (e.g., TNF-α) and tissue factor (TF) expression via ELISA and flow cytometry . Chronic exposure thresholds (e.g., 4.0 ng/kg/day) are derived from rodent reproductive toxicity studies .

Advanced Research Questions

Q. What experimental techniques elucidate the nano-segregation behavior of perfluorohexane in mixed solvent systems (e.g., hexane/perfluorohexane)?

- Methodological Answer : Radial distribution function (RDF) analysis via molecular dynamics simulations or neutron scattering reveals xenon’s preferential solvation in hexane-rich domains. Integration of Xe–H and Xe–F RDF peaks quantifies local composition deviations (e.g., fluorine mole fraction 0.05 lower than bulk) . Phase diagrams validated by cloud-point measurements further confirm upper critical solution temperatures .

Q. How does vaporized perfluorohexane attenuate ventilator-induced lung injury (VILI), and what are the optimal dosing parameters?

- Methodological Answer : In isolated perfused rabbit lungs, vaporized perfluorohexane (5–14% v/v) reduces pulmonary hypertension and thromboxane B₂ release. Optimal efficacy is achieved at 5% concentration, as higher doses (e.g., 10%) may induce nonlinear saturation effects. Calibration requires mass spectrometry with certified gas mixtures (e.g., 8.57% perfluorohexane in N₂/O₂) .

Q. What interfacial tension dynamics govern perfluorohexane-in-water emulsions, and how are they modulated by surfactants?

- Methodological Answer : Pendant-drop tensiometry quantifies hexane–water (γH) and perfluorohexane–water (γF) interfacial tensions. Janus droplet formation occurs when |γF – γH| < γFH (perfluorohexane–hexane tension, ~3.6 mN/m). Surfactant ratios (e.g., SDS:Zonyl = 1:1) stabilize emulsions by reducing γF – γH below γFH thresholds .

Q. What computational models predict the environmental degradation pathways of perfluorohexane sulfonate (PFHxS)-related compounds?

- Methodological Answer : Density functional theory (DFT) predicts bond dissociation energies, identifying PFHxS degradation to perfluorohexanoic acid (PFHxA) via reductive defluorination. Experimental validation uses LC-MS/MS to track PFHxA formation in ozonolysis or photolysis assays .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDBQWIWVMBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075230 | |

| Record name | 1H,6H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-07-2 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,6H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,6H-Dodecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.